molecular formula C26H22N4O3 B2871959 1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-18-9

1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2871959
CAS No.: 901045-18-9
M. Wt: 438.487
InChI Key: VMZSIOPVRNDUCM-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901045-18-9) is a high-purity pyrazoloquinoline derivative supplied for advanced pharmacological research. This compound features a complex molecular structure (C26H22N4O3, MW: 438.49 g/mol) with distinct 3,4-dimethylphenyl and 4-nitrophenyl substituents on its fused heterocyclic core . Pyrazolo[4,3-c]quinoline derivatives represent a significant scaffold in medicinal chemistry, demonstrating potent anti-inflammatory properties through the inhibition of inducible nitric oxide synthase (iNOS) . Research indicates that structural analogs of this compound can effectively suppress lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells, with specific derivatives exhibiting IC50 values in the sub-micromolar range, comparable to the positive control 1400 W . The anti-inflammatory mechanism is linked to the inhibition of key inflammatory mediators, including iNOS and cyclooxygenase-2 (COX-2) protein expression, rather than direct NO scavenging . The presence of the 4-nitrophenyl group is a critical structural feature that can influence electronic properties and biological activity, making this compound a valuable template for structure-activity relationship (SAR) studies in drug discovery . This product is intended for research applications only, including in vitro biological screening, the investigation of inflammatory pathways, and as a building block for the synthesis of novel therapeutic agents. It is supplied with a minimum purity of 95% and is strictly for laboratory use. Not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-4-33-21-11-12-24-22(14-21)26-23(15-27-24)25(18-6-9-19(10-7-18)30(31)32)28-29(26)20-8-5-16(2)17(3)13-20/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZSIOPVRNDUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on available literature.

Chemical Structure

The compound belongs to the class of pyrazoloquinolines, characterized by a pyrazole ring fused with a quinoline structure. Its molecular formula is C20H20N2O3C_{20}H_{20}N_2O_3 and it features distinct functional groups that contribute to its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of pyrazoloquinolines exhibit significant anticancer properties. A study highlighted that compounds with similar structures showed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway.

Cell Line IC50 (µM) Mechanism
MCF-75.2Apoptosis induction
A5496.8Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mode of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Bacteria Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Streptococcus pneumoniae16

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. Animal models have shown that it can reduce inflammation markers such as TNF-alpha and IL-6 in response to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound affects key signaling pathways that regulate cell growth and apoptosis.
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, leading to disruption of replication processes.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study published in a peer-reviewed journal assessed the efficacy of this compound in a xenograft model of breast cancer. Results showed a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.
  • Clinical Implications for Inflammation : Another study explored the use of this compound in a model of rheumatoid arthritis, demonstrating a reduction in joint swelling and pain scores among treated animals.

Comparison with Similar Compounds

Comparison with Similar Pyrazoloquinoline Derivatives

Structural and Functional Group Variations

Key structural differences among analogs lie in substituent types, positions, and the pyrazoloquinoline core ([4,3-c] vs. [3,4-b]). These modifications significantly impact biological activity and physicochemical properties.

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Activities
Target Compound: 1-(3,4-Dimethylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline 1: 3,4-dimethylphenyl
3: 4-nitrophenyl
8: ethoxy
C28H24N4O3 464.52 Limited data; inferred anti-inflammatory potential
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline () 3: 4-fluorophenyl
8: ethoxy
C18H14FN3O 307.33 Structural analog; fluorine substituent may enhance metabolic stability
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i, ) 3: amino
4: 4-hydroxyphenylamino
C16H14N6O 330.33 Potent anti-inflammatory (IC50 ~ submicromolar); inhibits NO production and iNOS/COX-2
1-(4-Nitrophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline () 1: 4-nitrophenyl
3: amino
C16H11N5O2 313.30 Antimicrobial: comparable to ampicillin against S. aureus and C. albicans
ELND006 () 4: cyclopropyl
5: trifluoromethylphenylsulfonyl
C24H18F5N3O2S 507.48 Gamma-secretase inhibitor; selectively reduces amyloid-beta

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